molecular formula C9H10O2 B096243 Hydrocinnamic-2,2-D2 acid CAS No. 19136-97-1

Hydrocinnamic-2,2-D2 acid

Cat. No.: B096243
CAS No.: 19136-97-1
M. Wt: 152.19 g/mol
InChI Key: XMIIGOLPHOKFCH-RJSZUWSASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrocinnamic-2,2-D2 acid, also known as 3-phenylpropanoic-2,2-d2 acid, is a deuterated derivative of hydrocinnamic acid. This compound is characterized by the presence of two deuterium atoms at the alpha position, which makes it useful in various scientific applications, particularly in isotopic labeling studies. The molecular formula of this compound is C9H8D2O2, and it has a molecular weight of 152.19 g/mol .

Mechanism of Action

Target of Action

Hydrocinnamic-2,2-D2 acid, a derivative of hydroxycinnamic acid, is involved in various biochemical processes. It is known to interact with Palladium (II) catalysts in the process of ortho-C–H acetoxylation . This reaction is significant in many biologically active molecules .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets. For instance, it assists in the Pd(II)-catalyzed ortho-C–H acetoxylation of hydrocinnamic and phenylacetic acids . This reaction is crucial in the formation of many biologically active molecules .

Biochemical Pathways

This compound is part of the phenylpropanoid pathway , which is essential for the biosynthesis of a wide range of compounds . It is involved in the biocatalytic conversion of hydroxycinnamic acids like ferulic, caffeic, and p-coumaric acid into high-value molecules . These compounds play a pivotal role in plant-pathogen interactions .

Pharmacokinetics

The pharmacokinetics of this compound, like other hydroxycinnamic acids, involves its absorption, distribution, metabolism, and excretion (ADME). Generally, hydroxycinnamic acids have low bioavailability due to their low release from proteins, which decreases the availability of their free forms for absorption .

Result of Action

The result of this compound’s action can be seen in its involvement in various biochemical reactions. For instance, it plays a role in the Pd(II)-catalyzed ortho-C–H acetoxylation of hydrocinnamic and phenylacetic acids, contributing to the formation of many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrocinnamic-2,2-D2 acid can be synthesized through the hydrogenation of cinnamic acid using deuterium gas. The reaction typically involves the use of a palladium catalyst supported on activated carbon. The reaction is carried out in a stirred tank reactor at 25°C and 10 millibars of pressure. The mixture of cinnamic acid, ethanol, and the catalyst is added to the reactor, and hydrogen uptake is measured to confirm the conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of activated carbon support and the preparation method significantly impact the catalyst activity and conversion efficiency. Industrial methods may also involve the use of proprietary catalysts and optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: Hydrocinnamic-2,2-D2 acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenylacetic acid.

    Reduction: It can be reduced to form 3-phenylpropanol.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed:

Scientific Research Applications

Hydrocinnamic-2,2-D2 acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Hydrocinnamic-2,2-D2 acid is unique due to the presence of deuterium atoms, which distinguishes it from other similar compounds. Some similar compounds include:

This compound’s uniqueness lies in its isotopic labeling, making it invaluable for specific scientific applications where tracing and metabolic stability are crucial.

Properties

IUPAC Name

2,2-dideuterio-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIIGOLPHOKFCH-RJSZUWSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (±)-3-(2-benzyloxy-5-bromophenyl)-3-phenylpropionic acid methyl ester (0,391 g, 0,92 mmol) in ethanol (5 ml) was treated at 50° C. with excess aqueous sodium hydroxide solution until the milky emulsion became clear. The reaction mixture was then acidified (pH 3), evaporated and extracted with dichloromethane. The organic extract was evaporated and the remaining oil was redissolved in a minimum of boiling ethanol. The precipitation formed after 18 hrs at 4° C. was filtered off and dried in vacuo to yield 0.27 g (71.4%) of (±)-3-(2-Benzyloxy)-5-bromophenyl)-3-phenylpropionic acid, colourless crystals, m.p. 124.9° C.; tlc: (1) 0.15 starting material methyl ester 0.75); NMR (CDCl3): 39.15, 40.26, 70.25, 113.21, 113.90, 126.62, 127.27, 127.98, 128.17, 128.47, 128.54, 130.46, 130.68, 134.34, 136.45, 142.16, 154.95, 177.65. LC-MS: 412/410 (14/11%, M+), 394/392 (15/13%), 321/319 (17/22%), 304/302 (17/21%), 259 (24%), 194 (22%), 178 (21%), 167 (65%), 152 (49%), 92 (100%). IR (KBr): 3434, 3030, 1708, 1485, 1452, 1403, 1289, 1243, 1126, 1018, 804, 735, 698, 649. Calculated for C22H19BrO3 (mol-wgt. 411.30): C, 64.25%, H, 4.66%, Br, 19.43%, O, 11.67%; found: C, 63.72%, H, 4.70%, Br, 19.75%, O, 11.80%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.